2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid
Description
2-((5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic acid is a chiral pyrrolidine derivative characterized by a methoxycarbonyl group at the 5S position of the pyrrolidine ring and an acetic acid side chain at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Pyrrolidine derivatives are widely explored for their conformational rigidity and ability to mimic peptide bonds, making them valuable scaffolds in drug design .
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-[(5S)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(4-9-6)3-7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5?,6-/m0/s1 |
InChI Key |
PPERIBGXNZHSQU-GDVGLLTNSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1)CC(=O)O |
Canonical SMILES |
COC(=O)C1CC(CN1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
A representative synthetic route is outlined below, based on literature procedures:
Alternative Preparation via Oxalate Intermediates
Another approach involves the preparation of oxalate derivatives from alcohol precursors, followed by base treatment to yield related carboxylates. For example:
- Reaction of protected pyrrolidine alcohols with oxalyl chloride in ethereal solvents at low temperature
- Quenching and extraction steps to isolate oxalate intermediates
- Treatment with cesium carbonate to form cesium 2-oxoacetate salts
- Subsequent photoredox catalysis or metal-catalyzed coupling reactions for further functionalization
This method is useful for synthesizing related analogs and derivatives, though direct application to this compound requires further adaptation.
Analytical and Optimization Data
Reaction Yields and Purity
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): Characteristic proton shifts confirm the presence of methoxycarbonyl and pyrrolidine protons; stereochemistry inferred from coupling constants.
- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular formula $$C8H{13}NO_4$$ or related derivatives; high-resolution MS confirms exact mass.
- Infrared (IR) Spectroscopy: Strong absorptions for ester carbonyl (~1740 cm$$^{-1}$$) and carboxylic acid (~1700 cm$$^{-1}$$) functional groups.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chiral precursor route (trans-4-hydroxy-L-proline) | Multi-step, stereoselective, esterification, sulfonation, azide substitution, hydrogenation | High stereochemical control, well-documented | Requires multiple steps, careful conditions |
| Oxalate intermediate synthesis | Uses oxalyl chloride, base treatment, photoredox catalysis | Useful for analog synthesis, mild conditions | Less direct for target acid, requires adaptation |
| Direct esterification and hydrolysis | Simpler reaction sequence | Straightforward, fewer steps | May lack stereochemical control |
Chemical Reactions Analysis
Types of Reactions
2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or an alkyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base, such as triethylamine or pyridine, to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system being studied. The methoxycarbonyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on stereochemistry, functional groups, physicochemical properties, and biological activities.
Stereochemical Variants
- 2-((3R,5S)-5-(Methoxycarbonyl)pyrrolidin-3-yl)acetic Acid
This diastereomer differs in the stereochemistry at the 3-position (3R vs. unspecified in the target compound). The altered configuration may influence binding affinity in chiral environments, such as enzyme active sites. PubChem lists this variant but lacks explicit biological data .
Pyrrolidine vs. Pyran Derivatives
- (R)-2-[5-(Methoxycarbonyl)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]acetic Acid (Compound 1) Replacing the pyrrolidine ring with a pyran system introduces a six-membered oxygen-containing ring. The pyran ring’s increased polarity and conformational flexibility may enhance solubility but reduce target specificity compared to pyrrolidine-based analogs .
Bicyclic and Spirocyclic Analogs
- Such rigid structures are advantageous in probing steric effects in drug-receptor interactions .
Boc-Protected Derivatives
- (S)-2-(1-Boc-3-Pyrrolidinyl)acetic Acid
Substituting the methoxycarbonyl group with a tert-butoxycarbonyl (Boc) group increases hydrophobicity, which may enhance cell membrane permeability. However, the Boc group is prone to acidic cleavage, limiting its utility in prodrug design .
Heterocyclic Modifications
- 2-[2-(Methoxycarbonyl)-1H-pyrrol-1-yl]acetic Acid (CAS 142219-38-3)
Replacing the saturated pyrrolidine with an aromatic pyrrole ring eliminates chiral centers and alters electronic properties. The aromatic system may enhance π-π stacking interactions but reduce hydrogen-bonding capacity. This compound is commercially available at 95% purity, priced between $118–$202/50 mg . - Thiophene derivatives are common in kinase inhibitors, suggesting possible applications in oncology .
Key Findings and Implications
Structural Flexibility vs. Rigidity : Pyrrolidine derivatives (e.g., target compound) balance conformational rigidity and synthetic accessibility, whereas pyran or bicyclic systems (e.g., Compound 1) offer unique steric profiles for target-specific interactions .
In contrast, Boc protection improves lipophilicity but introduces instability .
Biological Potential: The XOD inhibition of Compound 1 highlights the therapeutic relevance of methoxycarbonyl-containing analogs in metabolic disorders .
Biological Activity
2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid, also known as a pyrrolidine derivative, has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the context of immunomodulation and antibacterial effects. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
The compound's chemical formula is with a molecular weight of approximately 187.19 g/mol. Its structure features a pyrrolidine ring with a methoxycarbonyl group, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO4 |
| Molecular Weight | 187.19 g/mol |
| Purity | 95% (typical) |
| CAS Number | 117653-38-0 |
Immunomodulatory Effects
Recent studies have indicated that this compound may have significant immunomodulatory effects. In vitro assays demonstrated that this compound can inhibit the CD40-CD40L interaction, which is critical for T-cell activation and subsequent immune responses. This inhibition was observed in various cell types, including THP-1 myeloid cells and primary human B cells, at low micromolar concentrations .
Case Study: CD40-CD40L Inhibition
In a study focused on small-molecule inhibitors of the CD40-CD40L interaction, compounds derived from the chemical space of organic dyes were tested for their efficacy. The results showed that this compound exhibited effective inhibition of NF-κB activation in response to CD40L stimulation, suggesting its potential as an immunotherapeutic agent .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various strains of bacteria. In particular, it displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined through standardized assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | < 1 |
| Enterococcus faecalis | < 2 |
| Escherichia coli | < 4 |
The mechanism underlying the antibacterial activity of this compound appears to involve inhibition of bacterial topoisomerases, essential enzymes for DNA replication and transcription. In vitro studies reported low nanomolar IC50 values against DNA gyrase and topoisomerase IV from E. coli, indicating strong dual inhibition capabilities .
Research Findings
Several studies have highlighted the compound's potential therapeutic applications:
- Immunotherapy : The ability to modulate immune responses could position this compound as a candidate for therapeutic interventions in autoimmune diseases or cancer treatment.
- Antibiotic Development : Given the rise of antibiotic-resistant strains, the antibacterial properties of this compound may contribute to the development of new antibiotic agents.
- Pharmacokinetics : Ongoing research is focusing on the pharmacokinetic profiles of this compound to understand its bioavailability and metabolic pathways.
Q & A
Q. What are the key synthetic routes for preparing 2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid, and how is stereochemical control achieved?
Methodological Answer: The synthesis typically involves multi-step protocols with chiral intermediates. For example, oxazolidinone precursors (e.g., 2-((4R,5S)-3-(tert-butoxycarbonyl)-5-(methoxycarbonyl)-2,2-dimethyloxazolidin-4-yl)acetic acid) are used to establish stereochemistry at the 5S position . Key steps include:
- Protection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups stabilize reactive amines during synthesis .
- Stereochemical Control : Asymmetric catalysis or chiral auxiliaries ensure enantiomeric purity. For instance, oxazolidinone templates fix the 5S configuration via ring-opening reactions .
- Deprotection and Functionalization : Acidic or basic conditions remove protecting groups, followed by coupling reactions to introduce the acetic acid moiety .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals confirm its structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 3.76 ppm (methoxycarbonyl -OCH₃) and δ 2.56–3.14 ppm (pyrrolidine protons) confirm substituent positions. The 5S configuration is inferred from coupling constants (e.g., J = 2.7 Hz for axial protons) .
- ¹³C NMR : Peaks near δ 171–176 ppm indicate carbonyl groups (methoxycarbonyl and acetic acid) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₃NO₄⁺ requires m/z 215.0895) .
Q. How is chromatographic purification optimized for this compound, and what solvent systems are preferred?
Methodological Answer:
- Column Chromatography : Gradient elution (e.g., 10%→30% acetone in hexane) resolves polar impurities. The compound’s Rf = 0.25 (10% acetone/hexane) aids in monitoring .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) separate enantiomers or diastereomers .
Advanced Research Questions
Q. What strategies mitigate side reactions (e.g., racemization or ester hydrolysis) during synthesis?
Methodological Answer:
- Low-Temperature Reactions : Conduct coupling steps (e.g., amide bond formation) at 0–4°C to minimize racemization .
- Protecting Group Selection : Use acid-labile Boc groups instead of base-sensitive Fmoc to prevent ester hydrolysis under basic conditions .
- Kinetic Monitoring : Real-time FTIR or LC-MS tracks reaction progress, enabling rapid quenching of unwanted intermediates .
Q. How does the 5S stereochemistry influence the compound’s reactivity in downstream applications (e.g., peptide mimetics)?
Methodological Answer:
- Conformational Analysis : Molecular dynamics simulations show the 5S configuration stabilizes a β-turn conformation in peptide chains, enhancing binding to enzymes like insulin-regulated aminopeptidase (IRAP) .
- Biological Activity : Enantiomers with 5R configurations exhibit reduced inhibitory potency (IC₅₀ > 1 µM vs. 5S IC₅₀ = 50 nM in IRAP studies) .
Q. What computational methods (e.g., DFT) predict the compound’s stability under varying pH conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates pKa values for the acetic acid (predicted pKa ≈ 3.5) and pyrrolidine nitrogen (pKa ≈ 8.2), guiding buffer selection for storage .
- Solubility Modeling : COSMO-RS simulations correlate logP (≈1.2) with solubility in DMSO > water, informing formulation strategies .
Q. How are contradictions in reported synthetic yields (e.g., 50% vs. 70%) resolved through mechanistic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
